molecular formula C20H22N2O2 B4965847 N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4965847
M. Wt: 322.4 g/mol
InChI Key: QMASGHQEGHRBED-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrrolidinecarboxamide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic properties, which could lead to the development of new treatments for cancer, inflammation, and other diseases. However, one of the limitations of using N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which could affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in different fields of scientific research.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, which has been described in several research articles. One of the most common methods involves the reaction of 2-ethylbenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, which is then treated with pyrrolidine-2,5-dione to obtain N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity and yield of N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential use in various fields of scientific research. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its anti-inflammatory and analgesic properties, which could make it a potential treatment for chronic pain and inflammatory diseases.

properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-15-6-4-5-7-18(15)21-20(24)16-12-19(23)22(13-16)17-10-8-14(2)9-11-17/h4-11,16H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMASGHQEGHRBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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